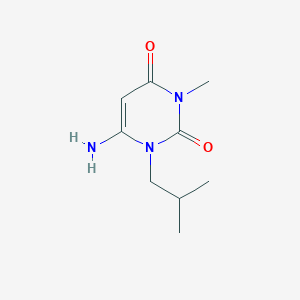

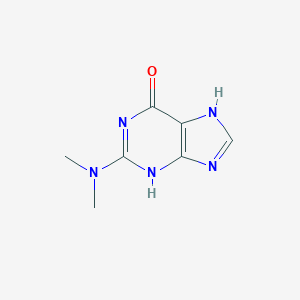

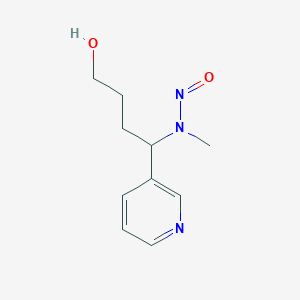

6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione" involves various chemical reactions and techniques. For example, the synthesis of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione was achieved using spectroscopic techniques and characterized via single-crystal X-ray diffraction and density functional theory (DFT) (Guo et al., 2022). Additionally, one-pot syntheses with 2-substituted 6-aminopyrimidin-4(3H)-ones have been explored to afford new substituted compounds in good yields (Harutyunyan et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For instance, the crystal and molecular structure of derivatives have been determined by single-crystal X-ray methods, which revealed their hydrogen-bonded dimers and detailed molecular geometry (Opozda et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving "6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione" derivatives are diverse. For example, the catalysis-free synthesis of derivatives in aqueous ethanol medium has been studied, showcasing the versatility of these compounds in multi-component reactions (Ibberson et al., 2023).

Physical Properties Analysis

The physical properties, including the crystal structure and fluorescence probes of derivatives, have been extensively studied. The analysis of their fluorescence properties suggests potential applications as biological probes (Prior et al., 2014).

Chemical Properties Analysis

The chemical properties of "6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione" and its derivatives have been explored through various studies. This includes the investigation of their anti-inflammatory activities and the synthesis of 5-diethylaminomethyl-6-methylpyrimidine-2,4(1H,3H)-dione derivatives (Dong, 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

A significant application of this compound is in the synthesis of novel derivatives that exhibit a wide range of biological activities. For instance, researchers have developed new thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione, showcasing a method to introduce thietane rings into the pyrimidine backbone, which could have implications for designing compounds with specific pharmacological properties (Kataev et al., 2013).

Anti-inflammatory and Hypotensive Activities

Another area of research focuses on the bioactivity of derivatives of this compound. Studies have identified derivatives with significant anti-inflammatory and hypotensive effects. For example, derivatives synthesized from 6-methylpyrimidine-2,4(1H,3H)-dione showed remarkable anti-inflammatory activity in in vivo models (C. Dong, 2010). Similarly, other derivatives exhibited pronounced and dose-dependent hypotensive effects, comparable to those of established reference drugs (Kataev et al., 2014).

Optical and Nonlinear Optical (NLO) Properties

The compound also serves as a precursor in the synthesis of novel pyrimidine-based bis-uracil derivatives, which were investigated for their optical and nonlinear optical properties. These compounds showed considerable NLO character, suggesting their potential in NLO device fabrication (Mohan et al., 2020).

Crystal Structure Analysis

The compound's derivatives have been studied for their crystal structures, providing insights into the molecular interactions and stability of these materials. Such analyses contribute to the understanding of the structural requirements for desired physical or biological properties (Torre et al., 2009).

Eigenschaften

IUPAC Name |

6-amino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4,6H,5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFXPSLZADQSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=O)N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290714 | |

| Record name | TCMDC-123470 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

58481-39-3 | |

| Record name | 58481-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TCMDC-123470 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)